molecular formula C22H19ClN2O3 B15167764 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-49-0

4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B15167764
CAS No.: 648922-49-0
M. Wt: 394.8 g/mol
InChI Key: IMDVLUFYILMXTJ-UHFFFAOYSA-N
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Description

4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzene ring, a formamido group at position 2, and a 3-(2-phenylethoxy)phenyl substituent attached via the amide nitrogen. The phenylethoxy chain and chloro substituent likely enhance lipophilicity and receptor binding, while the formamido group may contribute to hydrogen-bonding interactions.

Properties

CAS No.

648922-49-0

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H19ClN2O3/c23-17-9-10-20(21(13-17)24-15-26)22(27)25-18-7-4-8-19(14-18)28-12-11-16-5-2-1-3-6-16/h1-10,13-15H,11-12H2,(H,24,26)(H,25,27)

InChI Key

IMDVLUFYILMXTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the chloro-substituted benzamide core. This can be achieved through the chlorination of benzamide using reagents such as thionyl chloride or phosphorus pentachloride. The formamido group is then introduced via a formylation reaction, often using formic acid or formamide under acidic conditions. Finally, the phenylethoxyphenyl moiety is attached through an etherification reaction, which can be facilitated by using phenol derivatives and appropriate catalysts .

Industrial Production Methods

In an industrial setting, the production of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in the replacement of the chloro group with other functional groups .

Scientific Research Applications

4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural attributes and properties of 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide with related benzamide derivatives:

Compound Name Substituent on Benzamide Amide Substituent Alkoxy Chain Biological/Physical Properties Reference
Target Compound 4-Chloro, 2-formamido 3-(2-phenylethoxy)phenyl 2-phenylethoxy Potential DP antagonist activity
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Chloro 2-methoxyphenyl None Crystallographic stability
N-(4-Chlorophenyl)-2-hydroxybenzamide 2-Hydroxy 4-chlorophenyl None Precursor for benzoxazepine synthesis
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-Methoxy, 4-methyl 4-chlorophenyl None High fluorescence intensity
4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide 4-Chloro, 2-hydroxy 2-fluorophenyl None Enhanced solubility via halogen bonding
{4-Chloro-3-[4-(2-phenylethoxy)-...}phenyl}acetic acid 4-Chloro, 3-substituted Complex substituent 2-phenylethoxy Confirmed DP antagonist activity
Key Observations:

Chloro Substituent : The 4-chloro group is a common feature in all compounds, enhancing lipophilicity and electron-withdrawing effects, which may improve receptor binding in bioactive derivatives .

Alkoxy Chains : The 2-phenylethoxy chain in the target compound and its analogue in EP 3 854 781 B1 likely increases membrane permeability compared to shorter chains (e.g., methoxy in ).

Polar Groups : Hydroxy and methoxy substituents (e.g., in and ) improve solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like phenylethoxy .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:
  • Hydroxy vs. Formamido Groups : N-(4-Chlorophenyl)-2-hydroxybenzamide () exhibits higher aqueous solubility due to the hydroxy group’s hydrogen-bonding capacity, whereas the formamido group in the target compound balances solubility and lipophilicity .

Analytical and Crystallographic Insights

  • Crystallography : 4-Chloro-N-(2-methoxyphenyl)benzamide () exhibits a planar benzamide core stabilized by intramolecular hydrogen bonds, a feature likely shared with the target compound .
  • HPLC Profiling : Stability-indicating HPLC methods, as used for nilotinib (), could be adapted to assess the purity and degradation pathways of the target compound .

Biological Activity

4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The compound is characterized by the molecular formula C22H19ClN2O and has been studied for various therapeutic applications.

Pharmacological Properties

The biological activity of 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide can be categorized into several pharmacological effects:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including dihydrofolate reductase (DHFR). Inhibition of DHFR is crucial as it plays a significant role in cellular metabolism and proliferation, particularly in cancer cells .

The mechanisms through which 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide exerts its biological effects include:

  • NADK Inhibition : Studies have shown that this compound may inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH. This reduction destabilizes DHFR, contributing to the compound's antitumor effects .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G1 phase, which is critical for preventing the proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The structure of 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is significant in understanding its biological activity. The presence of the chloro group and the phenylethoxy moiety enhances its interaction with biological targets. Comparative studies with similar benzamide derivatives indicate that modifications in substituents can dramatically alter the potency and selectivity of the compound against various targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits DHFR and NADK
Cell Cycle ArrestInduces G1 phase arrest

Table 2: Structure-Activity Relationships

CompoundActivity LevelKey Modifications
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamideHighChloro group, phenylethoxy moiety
Similar Benzamide DerivativeModerateVariations in alkyl substitutions

Case Study 1: Antitumor Efficacy

In a study involving various benzamide derivatives, 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide was identified as one of the most potent compounds against breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 5 µM over a 48-hour exposure period, demonstrating its potential for further development as an anticancer therapeutic agent .

Case Study 2: Mechanistic Insights

Another research project focused on elucidating the mechanism behind the compound's inhibition of DHFR. The findings indicated that treatment with 4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide resulted in decreased levels of NADPH, leading to increased oxidative stress within the cells. This oxidative stress was linked to apoptosis in cancer cells, highlighting a dual mechanism involving both metabolic disruption and direct cytotoxicity .

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